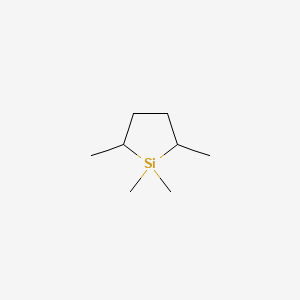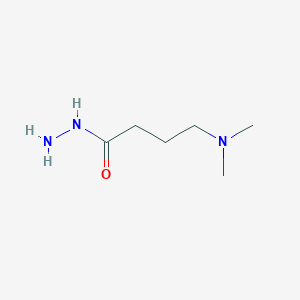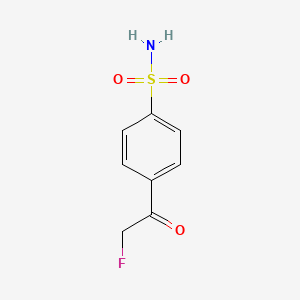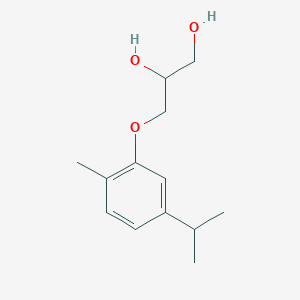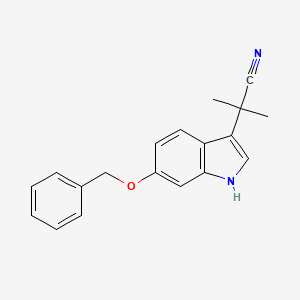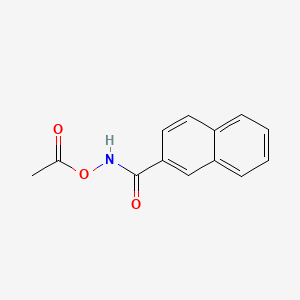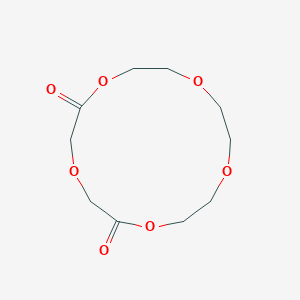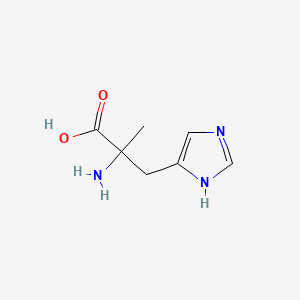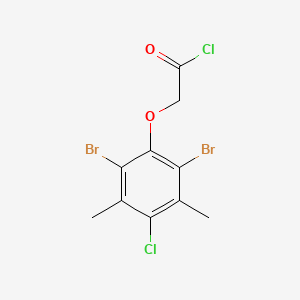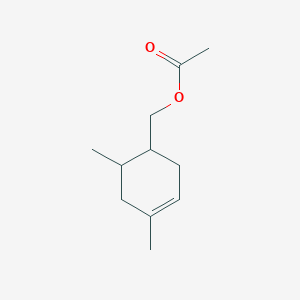
(4,6-Dimethylcyclohex-3-enyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylcyclohex-3-ene-1-methyl acetate typically involves the esterification of 3,5-dimethylcyclohex-3-ene-1-methanol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of 3,5-Dimethylcyclohex-3-ene-1-methyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is used as a reference compound in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC) to study separation techniques .
Biology and Medicine: The compound’s fragrance properties make it valuable in the formulation of perfumes and other scented products. It is also studied for its potential biological activities, including antimicrobial and antioxidant properties .
Industry: In the fragrance industry, 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is used to impart citrus and floral notes to various products, including perfumes, soaps, and detergents .
Mécanisme D'action
its fragrance properties suggest that it interacts with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor . The molecular targets and pathways involved in its potential antimicrobial and antioxidant activities are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 2,4-Dimethyl-3-cyclohexene-1-methyl acetate
- 3,5-Dimethyl-3-cyclohexene-1-methanoacetate
- Cyclohexane methanol, 2,4-dimethyl: acetate
Uniqueness: 3,5-Dimethylcyclohex-3-ene-1-methyl acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its similar compounds. Its combination of citrus and floral notes makes it particularly valuable in fragrance formulations .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(4,6-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h4,9,11H,5-7H2,1-3H3 |
Clé InChI |
MEGYWGIVWOSBDW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CCC1COC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



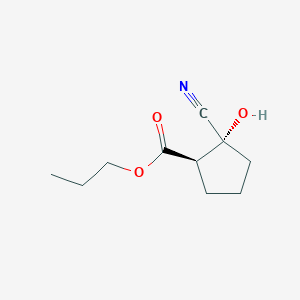
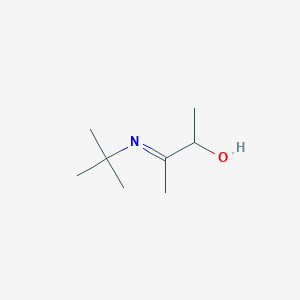
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
